Several derivatives of 2-Fluorobiphenyl-4-carboxamide have shown promise as anticancer agents. For example, imidazole-4-carboxamide, a fairy chemical, has been shown to inhibit the expression of Axl and immune checkpoint molecules in melanoma cells, improving response to cisplatin treatment in a melanoma xenograft model []. Similarly, NMS-P118, a derivative containing an isoindole-4-carboxamide moiety, acts as a highly selective PARP-1 inhibitor and displays efficacy in xenograft models of MDA-MB-436 and Capan-1 cancers [].
Research on Nitrofurantoin® analogues containing a pyrazole-4-carboxamide scaffold has demonstrated potential for antibacterial activity []. While the mechanism of action wasn't fully elucidated, these findings suggest that 2-Fluorobiphenyl-4-carboxamide derivatives could be explored for their potential against Gram-positive and Gram-negative bacteria.
2-Phenyloxazole-4-carboxamide derivatives have shown selective inhibition of human monoamine oxidase B (MAO-B) []. This enzyme plays a crucial role in the breakdown of neurotransmitters like dopamine and is a target for treating neurological disorders like Parkinson's disease.
Several derivatives of 2-Fluorobiphenyl-4-carboxamide, particularly those containing benzimidazole-4-carboxamide and isoindole-4-carboxamide moieties, have been identified as potent PARP-1 inhibitors [, , ]. These compounds have shown efficacy in preclinical models of various cancers, highlighting the potential of this chemical class in developing novel anticancer therapies.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2